molecular formula C8H20Cl2N2 B2564905 (1-Cyclohexylethyl)hydrazine dihydrochloride CAS No. 1240528-89-5

(1-Cyclohexylethyl)hydrazine dihydrochloride

Cat. No.: B2564905
CAS No.: 1240528-89-5
M. Wt: 215.16
InChI Key: YLBNCZQDXQBYCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Cyclohexylethyl)hydrazine dihydrochloride is a chemical compound with the molecular formula C8H20Cl2N2 and a molecular weight of 215.16 g/mol . It is primarily used in research settings and is not intended for human or veterinary use. This compound is known for its unique structure, which includes a cyclohexyl group attached to an ethyl hydrazine moiety, making it a subject of interest in various scientific studies.

Preparation Methods

The synthesis of (1-Cyclohexylethyl)hydrazine dihydrochloride typically involves the reaction of cyclohexyl ethyl ketone with hydrazine hydrate in the presence of hydrochloric acid. The reaction conditions often require controlled temperatures and specific pH levels to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to achieve the required purity levels.

Chemical Reactions Analysis

(1-Cyclohexylethyl)hydrazine dihydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(1-Cyclohexylethyl)hydrazine dihydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Researchers use it to study the effects of hydrazine derivatives on biological systems.

    Medicine: It serves as a precursor in the development of pharmaceutical compounds.

    Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (1-Cyclohexylethyl)hydrazine dihydrochloride involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to alterations in their activity. This interaction can affect various biochemical pathways, making it a valuable tool in studying enzyme mechanisms and protein functions .

Comparison with Similar Compounds

(1-Cyclohexylethyl)hydrazine dihydrochloride can be compared with other hydrazine derivatives such as:

The uniqueness of this compound lies in its cyclohexyl group, which imparts distinct chemical properties and reactivity compared to other hydrazine derivatives.

Properties

IUPAC Name

1-cyclohexylethylhydrazine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2.2ClH/c1-7(10-9)8-5-3-2-4-6-8;;/h7-8,10H,2-6,9H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLBNCZQDXQBYCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCCC1)NN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.